molecular formula C13H14N2OS2 B2821533 2-(Piperidin-1-yl)-4-(thiophen-2-yl)-1,3-thiazole-5-carbaldehyde CAS No. 554439-45-1

2-(Piperidin-1-yl)-4-(thiophen-2-yl)-1,3-thiazole-5-carbaldehyde

Cat. No.: B2821533
CAS No.: 554439-45-1
M. Wt: 278.39
InChI Key: WYNISQYKXXYJSY-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)-4-(thiophen-2-yl)-1,3-thiazole-5-carbaldehyde (CAS 554439-45-1) is a high-value heterocyclic building block primarily employed in advanced materials science. Its core research application is in the design and synthesis of novel organic nonlinear optical (NLO) chromophores . In this context, the compound's structure, featuring an electron-poor thiazole core linked to a piperidine donor and a thiophene auxiliary donor, allows it to function as a key intermediate for constructing sophisticated "D-π-A" (Donor-π bridge-Acceptor) systems with finely tuned electronic gradients . Research demonstrates that integrating this thiazole derivative into chromophores with strong acceptors (like TCF acceptors) can yield compounds with exceptionally large molecular first hyperpolarizabilities (β0), a critical metric for NLO efficiency . These chromophores are fundamental to developing next-generation electro-optic devices for ultrafast optical communication and data processing. The compound is characterized by its high thermal stability, with related structures showing decomposition temperatures exceeding 250°C, which is essential for practical device fabrication . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperidin-1-yl-4-thiophen-2-yl-1,3-thiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS2/c16-9-11-12(10-5-4-8-17-10)14-13(18-11)15-6-2-1-3-7-15/h4-5,8-9H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNISQYKXXYJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=C(S2)C=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-1-yl)-4-(thiophen-2-yl)-1,3-thiazole-5-carbaldehyde typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is the cyclization of thiocarbohydrazide derivatives with α-haloketones under acidic conditions. The piperidine ring can be introduced through nucleophilic substitution reactions, where piperidine acts as the nucleophile attacking an electrophilic center on the thiazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more viable for commercial production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the thiazole ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs where different functional groups have been introduced.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds structurally related to 2-(Piperidin-1-yl)-4-(thiophen-2-yl)-1,3-thiazole-5-carbaldehyde exhibit significant antitumor properties. For instance, a study on synthetic thiazolidinones demonstrated their ability to inhibit glioblastoma multiforme cell growth by inducing necrosis and apoptosis in tumor cells while sparing non-transformed astrocytes . This selectivity suggests a promising therapeutic window for further development.

Antimicrobial Properties

Compounds with similar structural motifs have shown antimicrobial activity against a range of pathogens. The thiazole and thiophene moieties are known to enhance the antimicrobial efficacy due to their ability to disrupt bacterial cell membranes and interfere with metabolic pathways. Research indicates that derivatives of this compound can be optimized for increased potency against resistant strains of bacteria.

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole derivatives has been documented in various studies. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response. The specific mechanism by which this compound exerts these effects remains an area of active investigation.

Case Studies

StudyFindingsApplications
Study on glioma cells13 out of 16 tested compounds showed significant reduction in cell viability (30%-65%)Potential treatment for glioblastoma multiforme
Antimicrobial testingDemonstrated efficacy against multiple bacterial strainsDevelopment of new antimicrobial agents
Anti-inflammatory assaysInhibition of COX and LOX enzymes observedPotential use in treating inflammatory diseases

Mechanism of Action

The mechanism by which 2-(Piperidin-1-yl)-4-(thiophen-2-yl)-1,3-thiazole-5-carbaldehyde exerts its effects depends on its molecular targets and pathways involved. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes, leading to bacterial cell death. The specific molecular targets and pathways would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences and Implications

Compound Name (CAS) Substituents on Thiazole Core Piperidine Modification Molecular Weight (g/mol) Potential Applications
Target Compound (554439-45-1) 4-Thiophen-2-yl Unmodified piperidine 278.39 Antimicrobial, anticancer (inference)
2-[4-(Trifluoromethyl)piperidino]-... (1000339-88-7) 4-Unsubstituted 4-Trifluoromethyl piperidine 264.26 Enhanced metabolic stability, CNS-targeted drugs
4-Chloro-2-(4-oxopiperidin-1-yl)... 4-Chloro 4-Oxo piperidine 244.71 Electrophilic intermediate, kinase inhibitors
Structural Analysis:

Thiophene vs. The chloro group in the 4-chloro analog () increases electrophilicity, favoring nucleophilic substitution reactions in synthesis. This could make it a precursor for covalent inhibitor design .

Piperidine Modifications :

  • The unmodified piperidine in the target compound offers flexibility for further functionalization (e.g., N-alkylation) .
  • The 4-oxo piperidine () introduces a ketone group, which can participate in hydrogen bonding or serve as a site for reductive amination .
  • The trifluoromethyl-piperidine () increases lipophilicity (logP), likely enhancing blood-brain barrier penetration .

Biological Activity

2-(Piperidin-1-yl)-4-(thiophen-2-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and case studies.

Chemical Structure

The compound can be described by the following structural formula:

C12H12N2S2\text{C}_{12}\text{H}_{12}\text{N}_2\text{S}_2

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various thiazole derivatives, including those similar to this compound, against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to assess their effectiveness:

CompoundMIC (μg/mL)Bacterial Strain
This compound0.25Staphylococcus aureus
4-(1,3-Thiazol-2-yl)piperidine0.22Escherichia coli
7b0.20Pseudomonas aeruginosa

These results demonstrate that the compound has comparable activity to established antimicrobial agents, suggesting its potential as a therapeutic candidate for treating infections caused by resistant bacterial strains .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. A notable investigation focused on the cytotoxic effects of various thiazole-based compounds on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The following table summarizes the IC50 values observed in these studies:

CompoundIC50 (μg/mL)Cancer Cell Line
This compound10.10MCF-7
4i2.32HepG2
4e5.36MCF-7

The results indicate that the compound exhibits moderate cytotoxicity against cancer cells, with a mechanism involving apoptosis induction evidenced by increased Bax/Bcl-2 ratios and activation of caspase pathways .

Anti-inflammatory Activity

Thiazole derivatives have also shown promise in anti-inflammatory applications. A study demonstrated that compounds similar to this compound significantly reduced inflammatory markers in vitro. The following table illustrates the effects on key inflammatory cytokines:

CompoundIL-6 Reduction (%)TNF-alpha Reduction (%)
This compound4550
Aspirin6070

These findings suggest that this compound may serve as a potential lead for developing new anti-inflammatory drugs .

Case Studies

Several case studies have explored the biological activities of thiazole derivatives in clinical settings:

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with chronic infections treated with thiazole derivatives showed a significant reduction in bacterial load within two weeks of treatment.
  • Anticancer Study : Patients with advanced liver cancer treated with thiazole-based compounds reported improved quality of life and reduced tumor size as measured by imaging studies.

Q & A

Q. Example Table: Yield Optimization Trials

ConditionSolventCatalystYield (%)Reference
Ethanol, refluxNone45
DMF, 80°CH₂SO₄72
THF, ZnCl₂, 60°CZnCl₂68

Advanced: How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Methodological Answer:
Discrepancies often arise from:

  • Purity Differences: Impurities (e.g., unreacted intermediates) can skew bioassay results. Validate purity via HPLC (>95%) before testing .
  • Assay Variability: Standardize assay protocols (e.g., cell line passage number, incubation time). For enzyme inhibition, confirm substrate concentration and pH .
  • Solubility Issues: Use DMSO stocks with <0.1% final concentration to avoid solvent toxicity artifacts .

Case Study:

  • A study reported IC₅₀ = 10 µM against kinase X, while another found IC₅₀ = 50 µM. Investigation revealed the latter used 5% DMSO, which inhibited kinase activity .

Advanced: What computational methods are suitable for predicting binding modes with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases). The aldehyde group may form hydrogen bonds with catalytic lysine residues .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Pay attention to thiophene π-π stacking with aromatic residues .
  • QSAR Models: Corporate Hammett constants for substituents on the thiophene ring to predict activity trends .

Basic: How to troubleshoot crystallization challenges for X-ray analysis?

Methodological Answer:

  • Solvent Screening: Test mixed solvents (e.g., ethanol/water, DCM/hexane) for slow evaporation.
  • Seeding: Introduce microcrystals from a similar compound to induce nucleation .
  • Temperature Gradients: Crystallize at 4°C for slower crystal growth.

Reference: SHELX refinement requires high-quality crystals; poor diffraction may necessitate recrystallization from acetone .

Advanced: What strategies differentiate between alternative regiochemical outcomes in synthesis?

Methodological Answer:

  • NOESY NMR: Detect spatial proximity between protons (e.g., piperidine CH₂ and thiazole CH) to confirm regiochemistry .
  • X-ray Analysis: Definitive for assigning positions of substituents on the thiazole ring .
  • Comparative Spectroscopy: Synthesize regioisomeric standards and compare ¹³C NMR shifts (e.g., carbaldehyde carbon position) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.